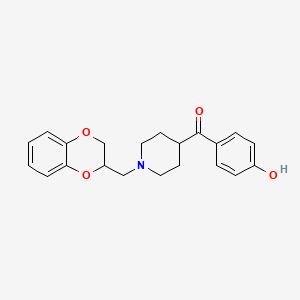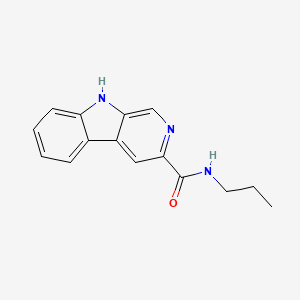
N-Propyl-9H-beta-carboline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Propyl-9H-beta-carboline-3-carboxamide is a derivative of the beta-carboline family, which are heterocyclic compounds containing a pyridine ring fused to an indole skeleton. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications in various fields, including medicine and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-9H-beta-carboline-3-carboxamide typically involves the condensation of tryptamine with an appropriate aldehyde, followed by cyclization and subsequent functionalization. One common method involves the Pictet-Spengler reaction, where tryptamine reacts with propionaldehyde under acidic conditions to form the beta-carboline core. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-Propyl-9H-beta-carboline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the beta-carboline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted beta-carbolines, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex beta-carboline derivatives with potential biological activities.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for studying cellular processes and signaling mechanisms.
Medicine: Research has indicated potential therapeutic applications, including anxiolytic, antitumor, and antiparasitic activities
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-Propyl-9H-beta-carboline-3-carboxamide involves its interaction with various molecular targets and pathways. It is known to act on the GABA-A receptor complex, where it can function as an inverse agonist, modulating the receptor’s activity and influencing neurological processes . This interaction can lead to effects such as anxiolysis, memory enhancement, and anticonvulsant activity.
相似化合物的比较
Similar Compounds
Methyl-beta-carboline-3-carboxylate: Known for its anxiolytic and memory-enhancing properties.
N-benzyl-1-(4-methoxy)phenyl-9H-beta-carboline-3-carboxamide: Exhibits significant antiparasitic activity.
N-(4-hydroxyphenyl)-9H-beta-carboline-3-carboxamide: Demonstrates anxiolytic effects.
Uniqueness
N-Propyl-9H-beta-carboline-3-carboxamide is unique due to its specific propyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This substitution may enhance its ability to cross the blood-brain barrier, making it particularly effective in neurological applications.
属性
CAS 编号 |
78538-81-5 |
|---|---|
分子式 |
C15H15N3O |
分子量 |
253.30 g/mol |
IUPAC 名称 |
N-propyl-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C15H15N3O/c1-2-7-16-15(19)13-8-11-10-5-3-4-6-12(10)18-14(11)9-17-13/h3-6,8-9,18H,2,7H2,1H3,(H,16,19) |
InChI 键 |
YZUGVXHEVCIQJW-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)
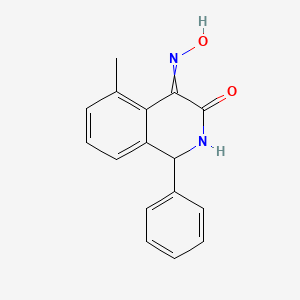


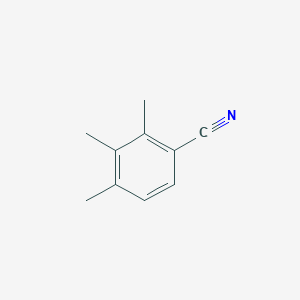
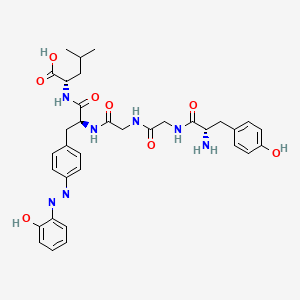

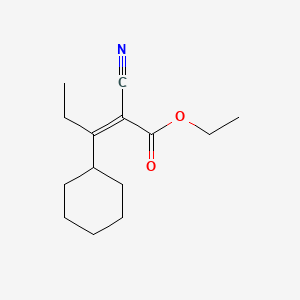
phosphanium](/img/structure/B14439174.png)
